molecular formula C21H22N2O5S2 B12206485 N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B12206485
M. Wt: 446.5 g/mol
InChI Key: OOQYQIVIKPXZKE-UHFFFAOYSA-N
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Description

N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound characterized by its unique molecular structure This compound features a thiazole ring fused with a tetrahydrothieno ring, along with dimethoxyphenyl and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and phenylacetamide groups. Common reagents used in these reactions include thionyl chloride, dimethoxybenzene, and phenylacetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide stands out due to its specific substitution pattern and the presence of both dimethoxyphenyl and phenylacetamide groups. These structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide

InChI

InChI=1S/C21H22N2O5S2/c1-27-15-8-9-18(28-2)16(11-15)23-17-12-30(25,26)13-19(17)29-21(23)22-20(24)10-14-6-4-3-5-7-14/h3-9,11,17,19H,10,12-13H2,1-2H3

InChI Key

OOQYQIVIKPXZKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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